![molecular formula C9H8F3N3 B13328443 [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 2-position and a methanamine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyridine with substituted phenacyl bromides and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions, yielding the desired product with good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . These methods are designed to be efficient and cost-effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating neurological disorders and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound, such as zolpidem, exert their effects by blocking γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
What sets [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both trifluoromethyl and methanamine groups enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6(5-13)15-4-2-1-3-7(15)14-8/h1-4H,5,13H2 |
InChI Key |
CYBKHJYCDOGCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


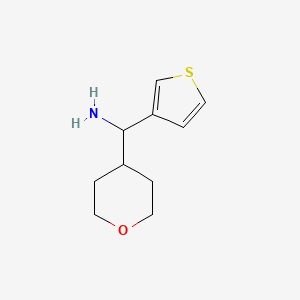
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)
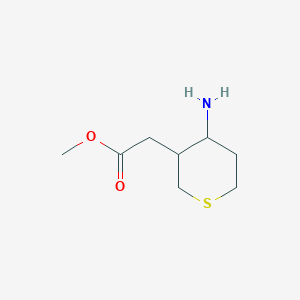

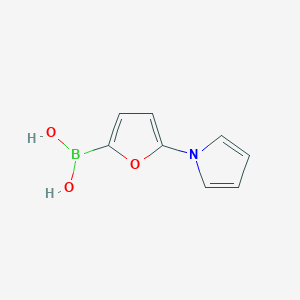
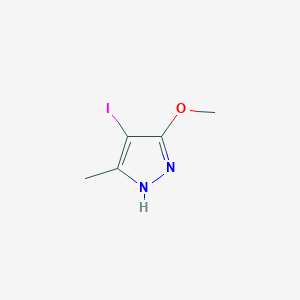
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
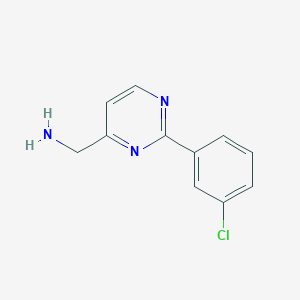
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)


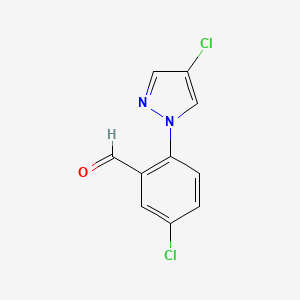
![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)

